4-[Bis(2-methoxyethyl)amino]phenol
Description
4-[Bis(2-methoxyethyl)amino]phenol (CAS 87186-20-7) is a phenolic compound characterized by a central amino group substituted with two 2-methoxyethyl chains at the para position of the phenol ring. This compound is structurally significant as a synthetic intermediate in pharmaceuticals and specialty chemicals. The bis-substituted variant likely shares similar synthetic utility but with distinct physicochemical properties due to its bulkier substituents.
Properties
CAS No. |
87186-20-7 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[bis(2-methoxyethyl)amino]phenol |
InChI |
InChI=1S/C12H19NO3/c1-15-9-7-13(8-10-16-2)11-3-5-12(14)6-4-11/h3-6,14H,7-10H2,1-2H3 |
InChI Key |
RTVIVKCTNQIPSC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)amino]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with bromine to form 4-bromoacetophenone, followed by a methoxide-bromide exchange and a single-step reduction to yield 4-(2-methoxyethyl)phenol . This intermediate can then be reacted with bis(2-methoxyethyl)amine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for 4-[Bis(2-methoxyethyl)amino]phenol typically involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-methoxyethyl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[Bis(2-methoxyethyl)amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(2-methoxyethyl)amino]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, while the bis(2-methoxyethyl)amino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antioxidant activity and modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following compounds are key structural analogs of 4-[Bis(2-methoxyethyl)amino]phenol, differing in substituent groups and applications:
4-[Bis(2-chloroethyl)amino]phenol (CAS 1204-69-9)
- Structure : Replaces methoxy groups with chloroethyl chains.
- Properties : Higher reactivity due to electrophilic chlorine atoms. Molecular weight: 206.07 g/mol .
- Applications : Used in alkylating agents for cancer therapeutics; more toxic and environmentally persistent than methoxy analogs .
4-(2-(Methylthio)ethyl)phenol (TE-05)
- Structure : Substitutes methoxy with methylthio (-SCH₃).
- Isolated from Tabanus bivittatus (insect), indicating natural occurrence .
4-[(2-Methoxyethyl)amino]aniline
- Structure: Aniline derivative with a single 2-methoxyethylamino group.
- Applications : Intermediate in hair dye formulations, highlighting its role in cosmetic chemistry .
4-(2-Methoxyethyl)phenol (CAS 56718-71-9)
- Structure: Single 2-methoxyethyl substituent on phenol.
- Properties: White crystalline powder, soluble in methanol. Critical in Metoprolol API synthesis .
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